molecular formula C13H19NO2 B14363308 ethyl N-(2,3,5,6-tetramethylphenyl)carbamate CAS No. 92196-96-8

ethyl N-(2,3,5,6-tetramethylphenyl)carbamate

Cat. No.: B14363308
CAS No.: 92196-96-8
M. Wt: 221.29 g/mol
InChI Key: BUGOEFSORRDCJQ-UHFFFAOYSA-N
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Description

Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of an ethyl group and a tetramethylphenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,3,5,6-tetramethylphenyl)carbamate typically involves the reaction of 2,3,5,6-tetramethylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl N-(2,3,5,6-tetramethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler ester of carbamic acid, used in various industrial applications.

    Methyl N-(2,3,5,6-tetramethylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Phenyl N-(2,3,5,6-tetramethylphenyl)carbamate: Contains a phenyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the tetramethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

92196-96-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl N-(2,3,5,6-tetramethylphenyl)carbamate

InChI

InChI=1S/C13H19NO2/c1-6-16-13(15)14-12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3,(H,14,15)

InChI Key

BUGOEFSORRDCJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C(=CC(=C1C)C)C)C

Origin of Product

United States

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